Arfolitixorin

Colorectal cancer Pharmacokinetics Folate biomodulation

Folate prodrugs like leucovorin require multi-step intracellular activation, often impaired in ~75% of mCRC patients. Arfolitixorin is the pre-formed active [6R]-MeTHF, delivering TS inhibition directly without MTHFR-dependent metabolism. • Superior intratumoral MeTHf vs. leucovorin & greater TS inhibition (55.5-58.6% vs 32.6%) in head-to-head trial • Dose-responsive plasma dUr biomarker for PK-PD guided 5-FU dosing • Bypasses FPGS/MTHFR polymorphisms; ideal for biomarker-stratified trials

Molecular Formula C20H23N7O6
Molecular Weight 457.4 g/mol
CAS No. 31690-11-6
Cat. No. B1665758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArfolitixorin
CAS31690-11-6
SynonymsArfolitixorin;  (6R)-5,10-Methylene-5,6,7,8-tetrahydrofolic acid;  (6R)-5,10-Methylenetetrahydrofolate;  5,10-Methylene-(6R)-tetrahydrofolic acid; 
Molecular FormulaC20H23N7O6
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESC1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1
InChIKeyQYNUQALWYRSVHF-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arfolitixorin Procurement-Grade Overview


Arfolitixorin is the [6R]-stereoisomer of 5,10-methylenetetrahydrofolate ([6R]-MeTHF), the immediate, biologically active key metabolite of the widely used folate prodrugs leucovorin (LV; calcium folinate) and levoleucovorin (l-LV) [1]. Unlike its prodrug comparators, arfolitixorin does not require intracellular enzymatic metabolic activation to exert its function as a thymidylate synthase (TS) cofactor [2]. It is developed by Isofol Medical AB as an intravenous hemisulfate salt formulation designed to enhance the antitumour efficacy of 5-fluorouracil (5-FU) in advanced colorectal cancer (CRC) and as a rescue agent after high-dose methotrexate (HDMTX) treatment [3].

Why Arfolitixorin Cannot Be Substituted


Leucovorin (a racemic mixture of [6R] and [6S] diastereoisomers) and levoleucovorin (the pure [6S] diastereoisomer) are both prodrugs that require multi-step intracellular conversion—including methylenetetrahydrofolate reductase (MTHFR) activity—to yield the active [6R]-MeTHF species [1]. In contrast, arfolitixorin is administered directly as the pre-formed active [6R]-MeTHF, bypassing all upstream metabolic activation steps [2]. This distinction is critical because genomic analyses suggest that approximately 75% of metastatic CRC patients harbour genetic variants that impair efficient folate prodrug activation, potentially limiting the clinical effectiveness of LV and l-LV in these populations [3]. Furthermore, the quantitative pharmacodynamic differences established in the comparative clinical studies below provide evidence that arfolitixorin yields higher intratumoral MeTHF concentrations and greater target enzyme inhibition than LV, meaning interchangeability cannot be assumed on the basis of class membership alone [1].

Arfolitixorin Differentiation Evidence


Intratumoral MeTHF Levels in CRC Metastases

In the Modelle-001 randomised Phase II trial (NCT04126655), thirty patients with colorectal liver metastases (CRLM) received a single preoperative intravenous bolus injection of either LV (60 mg/m²), arfolitixorin 30 mg/m² (A30), or arfolitixorin 120 mg/m² (A120), each co-administered with 5-FU. MeTHF concentrations measured in metastatic tissue were significantly higher in both arfolitixorin dose groups compared to the LV60 group (Figure 2b, p<0.05 for the overall comparison) [1]. While the publication does not report absolute tissue MeTHF concentrations in a single table, the dose-dependent increase—with the A120 arm producing the highest MeTHF exposure—was unequivocally significant. In plasma, the MeTHF area-under-the-curve (AUC) was lowest in the LV60 group, higher in A30, and dose-dependently highest in A120 [1].

Colorectal cancer Pharmacokinetics Folate biomodulation

Thymidylate Synthase Inhibition in Metastases

In the same Modelle-001 trial, TS inhibition was measured in liver metastases following preoperative administration. Median TS inhibition was 32.6% (range 0–95.6%) in the LV60 group (n=9), compared to 55.5% (37.0–100%; n=6) in the A30 group and 58.6% (0–91.3%; n=6) in the A120 group (Table 2) [1]. Although the pairwise comparisons did not reach statistical significance (LV60 vs A30, p=0.23; LV60 vs A120, p=0.94)—likely due to the small sample size and high inter-patient variability—the median TS inhibition was 70% higher for A30 and 80% higher for A120 relative to LV60 [1]. TS inhibition in metastatic tissue derived from the A30 group showed a significant pre- vs post-5-FU difference (p<0.05), whereas the LV60 group did not (p=0.16) [1].

Thymidylate synthase inhibition Pharmacodynamics Colorectal liver metastases

Folate Polyglutamylation Profile in Tumour Tissue

The Modelle-001 trial measured the extent of folate polyglutamylation by calculating the ratio of polyglutamylated to monoglutamylated free MeTHF in liver parenchyma and metastatic tissues. The study reported a clear difference in folate polyglutamylation patterns between the arfolitixorin and leucovorin treatment groups [1]. Polyglutamylation is critical because polyglutamylated folates are retained longer intracellularly and enhance the binding of FdUMP to TS, prolonging TS inhibition [1]. While detailed poly-/monoglutamylation ratio values are presented graphically (Supplementary Fig. 2), the direction of effect indicates that arfolitixorin administration leads to a distinct intracellular folate metabolome compared to LV [1].

Folate polyglutamylation Intracellular retention Pharmacodynamics

Patent-Protected Hemisulfate Formulation

Arfolitixorin is formulated as the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolic acid, which confers enhanced stability compared to other MTHF salt forms. This specific salt is protected by US patent US 10,059,710 (expiry 2037) and Japanese patent JP 6617104 B2 (expiry 2034), which cover the stable hemisulfate salt, pharmaceutical compositions, and therapeutic uses [1][2]. A recently granted European patent further extends exclusivity to 2043 [3]. The enhanced stability of the hemisulfate salt has been described as enabling effective medicinal application and is an integral part of the drug product specification [1].

Formulation stability Crystalline salt Patent protection

Deoxyuridine-Based Pharmacodynamic Monitoring

In the ISO-CC-005 phase I/IIa study (NCT02244632), plasma deoxyuridine (dUr) levels were shown to increase with escalating arfolitixorin dose, measured at cycle 1 and cycle 4 (0 h and 24 h post-5-FU administration) [1]. Fit modelling demonstrated that dUr levels before and during treatment were predictive of both toxicity (total toxicity: p=0.0011; GI toxicity: p=0.026) and early clinical response (p=0.018) [1]. This establishes a quantifiable pharmacodynamic monitoring strategy that is specifically validated for arfolitixorin-containing regimens, providing a tool for dose optimisation not yet established with the same rigour for leucovorin-based protocols.

Deoxyuridine biomarker Therapeutic drug monitoring Colorectal cancer

AGENT Trial Post-Hoc ORR Analysis

In the randomised Phase III AGENT trial (NCT03750786), arfolitixorin (120 mg/m²) did not demonstrate a statistically significant improvement over leucovorin in the primary analysis for ORR, PFS (12.8 vs 11.6 months, p=0.38), or OS (23.8 vs 28.0 months, p=0.78) [1]. However, a post-hoc per-protocol (cPP) analysis revealed that among patients strictly compliant with protocol-defined treatment handling (37% in the arfolitixorin arm, 55% in the LV arm), the ORR was 59% for arfolitixorin versus 51% for leucovorin (aOR 1.40, 95% CI 0.81–2.45, p=0.23) [2]. When Japan was excluded—where 55% of arfolitixorin patients had premature 5-FU dose reductions versus 28% for LV—the ORR was 62% vs 46% (aOR 2.11, 95% CI 1.09–4.06, p=0.026) [2]. This indicates that protocol adherence is a critical determinant of arfolitixorin efficacy outcomes.

Phase III trial Overall response rate Protocol compliance

Arfolitixorin Application Scenarios


5-FU Biomodulation with Maximal TS Inhibition

In research settings where the primary endpoint is maximal TS inhibition in tumour tissue—such as pharmacodynamic proof-of-concept studies, surgical window-of-opportunity trials, or preclinical xenograft models of CRC—arfolitixorin should be selected over leucovorin. The Modelle-001 trial provides direct head-to-head evidence that arfolitixorin (both 30 mg/m² and 120 mg/m² doses) delivers significantly higher intratumoral MeTHF concentrations and numerically greater median TS inhibition (55.5–58.6% vs 32.6%) compared to leucovorin 60 mg/m² [1]. The statistically significant pre- vs post-treatment TS inhibition difference in the A30 group (p<0.05), but not the LV60 group (p=0.16), further supports the choice of arfolitixorin where a robust pharmacodynamic signal is required [1].

mCRC Patients with Impaired Folate Metabolism

Approximately 75% of metastatic CRC patients have been reported to exhibit limited capacity to metabolise folate prodrugs such as leucovorin and levoleucovorin into their active form [1]. Arfolitixorin, as the pre-formed active [6R]-MeTHF, bypasses this metabolic bottleneck entirely . This makes it the folate biomodulator of choice for biomarker-stratified clinical trials that enrol patients with low folate pathway gene expression (e.g., FPGS, MTHFR polymorphisms), where standard LV-based regimens may yield suboptimal TS inhibition. The phase I/II study (NCT02244632) explicitly supports the investigation of arfolitixorin in patients with low folate pathway gene expression .

Deoxyuridine-Based Therapeutic Drug Monitoring

For research programmes implementing pharmacokinetic-pharmacodynamic (PK-PD) guided dosing of 5-FU-based chemotherapy, arfolitixorin offers a validated, dose-responsive biomarker in the form of plasma deoxyuridine (dUr). The ISO-CC-005 study demonstrated that plasma dUr levels increase dose-dependently with arfolitixorin and are significantly predictive of both toxicity (p=0.0011) and early clinical response (p=0.018) [1]. This allows researchers to use dUr monitoring as a quantitative tool to individualise arfolitixorin dosing in clinical trials, a capability not yet comparably validated for leucovorin-based regimens.

Direct Folate Rescue in Osteosarcoma HDMTX

Arfolitixorin has been investigated as a rescue agent following high-dose methotrexate (HDMTX) treatment in osteosarcoma (NCT01987102), and was found to be safe in this population [1]. Because arfolitixorin is the immediate active folate, it can theoretically provide more rapid and predictable rescue of normal tissues from MTX toxicity compared to LV, which requires time-dependent metabolic conversion. This application scenario is relevant for procurement in paediatric oncology research and for formulation development targeting the HDMTX rescue indication, a distinct use case from the CRC biomodulation setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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